molecular formula C12H15NO B022674 2-Ethyl-6-isopropylphenyl isocyanate CAS No. 102561-41-1

2-Ethyl-6-isopropylphenyl isocyanate

Cat. No. B022674
M. Wt: 189.25 g/mol
InChI Key: TVTUCESWFCLZQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Ethyl-6-isopropylphenyl isocyanate often involves nucleophilic substitution reactions and the utilization of isocyanate functionalities. For example, the synthesis of certain weak nucleophilic bases evidences the steric protection against electrophilic attack provided by isopropyl groups, similar to what might be expected in the synthesis of 2-Ethyl-6-isopropylphenyl isocyanate (Balaban et al., 2004). Additionally, organozinc compounds have been used in reactions to synthesize various organic compounds, providing a potential route for the synthesis of isocyanate derivatives (Coates & Ridley, 1966).

Molecular Structure Analysis

The molecular structure of isocyanates, including those structurally similar to 2-Ethyl-6-isopropylphenyl isocyanate, significantly influences their chemical behavior and reactivity. The equilibrium conformation of ethyl isocyanate, for example, has been studied, highlighting the importance of gauche and trans conformers (Feher et al., 1993).

Chemical Reactions and Properties

Isocyanates participate in a variety of chemical reactions due to their reactive isocyanate group. For instance, aryl isocyanates have shown unusual insertion reactions into C-C bonds, indicative of the reactivity that might be expected from 2-Ethyl-6-isopropylphenyl isocyanate (Galkin et al., 1998). Additionally, base-catalyzed reactions between isocyanates and epoxides have been explored, suggesting routes to form compounds like 2-oxazolidones (Okumoto & Yamabe, 2001).

Physical Properties Analysis

The physical properties of isocyanates, such as boiling points, melting points, and solubilities, are influenced by their molecular structure. While specific data on 2-Ethyl-6-isopropylphenyl isocyanate are not available, studies on related compounds can provide insights. For example, the study of the equilibrium conformation of ethyl isocyanate has implications for its volatility and intermolecular interactions (Feher et al., 1993).

Chemical Properties Analysis

The chemical properties of isocyanates, such as reactivity with nucleophiles, polymerization capabilities, and participation in cycloaddition reactions, are central to their utility in organic synthesis. The reactions of aryl isocyanates with zwitterions, for example, demonstrate the nuanced reactivity that could be relevant to the study of 2-Ethyl-6-isopropylphenyl isocyanate (Galkin et al., 1998).

Safety And Hazards

2-Ethyl-6-isopropylphenyl isocyanate is stable under normal conditions, but it is a flammable liquid and should be kept away from open flames and high temperatures . When in use, one should wear protective glasses and gloves, and ensure good ventilation . If ingested or in contact with skin and eyes, wash immediately and seek medical advice .

properties

IUPAC Name

1-ethyl-2-isocyanato-3-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-4-10-6-5-7-11(9(2)3)12(10)13-8-14/h5-7,9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTUCESWFCLZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)C(C)C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403021
Record name 2-Ethyl-6-isopropylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-6-isopropylphenyl isocyanate

CAS RN

102561-41-1
Record name 1-Ethyl-2-isocyanato-3-(1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102561-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-6-isopropylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethyl-6-isopropylphenyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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